molecular formula C9H12ClN3O2 B2496805 4-(2-Aminoacetamido)benzamide CAS No. 938337-51-0

4-(2-Aminoacetamido)benzamide

Cat. No.: B2496805
CAS No.: 938337-51-0
M. Wt: 229.66
InChI Key: XNXAHSNQTZZIBS-UHFFFAOYSA-N
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Description

4-(2-Aminoacetamido)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoacetamido group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoacetamido)benzamide typically involves the condensation of 4-aminobenzoic acid with glycine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as diatomite earth immobilized with zirconium chloride, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoacetamido)benzamide undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO₄)

      Conditions: Aqueous, acidic medium

      Products: Corresponding carboxylic acids

  • Reduction:

      Reagents: Sodium borohydride (NaBH₄)

      Conditions: Aqueous or alcoholic medium

      Products: Reduced amide derivatives

  • Substitution:

      Reagents: Halogenating agents (e.g., N-bromosuccinimide)

      Conditions: Radical conditions

      Products: Halogenated benzamide derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in aqueous or alcoholic medium

    Substitution: N-bromosuccinimide in radical conditions

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Reduced amide derivatives

    Substitution: Halogenated benzamide derivatives

Scientific Research Applications

Chemistry: 4-(2-Aminoacetamido)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases, making it a candidate for drug development.

Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential as a therapeutic agent. It is being explored for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure allows it to impart desirable properties to these materials, such as increased thermal stability and mechanical strength.

Comparison with Similar Compounds

  • 2-Aminobenzamide
  • 4-Aminobenzamide
  • N-(2-Aminoethyl)benzamide

Comparison: 4-(2-Aminoacetamido)benzamide is unique due to the presence of both an amino group and an acetamido group attached to the benzamide structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-aminobenzamide lacks the acetamido group, limiting its reactivity in certain synthetic applications. Similarly, 4-aminobenzamide does not possess the aminoacetamido functionality, which is crucial for its enzyme inhibitory activity .

Properties

IUPAC Name

4-[(2-aminoacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5,10H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFUFBWIOSNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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